N-(2-chlorobenzyl)-4-iodobenzamide
Description
N-(2-Chlorobenzyl)-4-iodobenzamide is a halogenated benzamide derivative characterized by a 4-iodobenzoyl group linked to a 2-chlorobenzylamine moiety.
Properties
Molecular Formula |
C14H11ClINO |
|---|---|
Molecular Weight |
371.6g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4-iodobenzamide |
InChI |
InChI=1S/C14H11ClINO/c15-13-4-2-1-3-11(13)9-17-14(18)10-5-7-12(16)8-6-10/h1-8H,9H2,(H,17,18) |
InChI Key |
YKDXFXXQBXMDDK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC=C(C=C2)I)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC=C(C=C2)I)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogs and Receptor Affinity
The following table compares N-(2-chlorobenzyl)-4-iodobenzamide with key analogs, focusing on structural features, receptor binding, and applications:
Key Observations :
- Substituent Effects: The 2-chlorobenzyl group in the target compound may enhance σ receptor binding compared to the diethylaminoethyl group in [123I]BZA, as chlorinated aromatic systems are known to improve receptor interaction and metabolic stability .
- Radiolabeling Potential: Both 4-IBP and [123I]BZA have been radiolabeled (with iodine-125/123) for imaging, suggesting that this compound could similarly serve as a radiotracer if labeled with <sup>123/125</sup>I .
Pharmacological and Clinical Comparisons
A. Sigma Receptor Targeting :
- 4-IBP: Demonstrates nanomolar affinity (Kd = 26 nM) for σ receptors in MCF-7 breast cancer cells, with a high receptor density (Bmax = 4000 fmol/mg protein). This compound’s benzylpiperidine moiety likely contributes to its high σ subtype selectivity .
- [123I]BZA: Used in melanoma imaging due to melanin-targeting properties. Its phase II trial showed high diagnostic accuracy, though its σ receptor affinity remains less characterized compared to 4-IBP .
B. Enzyme Inhibition :
C. Pharmacokinetic Properties :
- Lipophilicity : N-(5-chloropyridin-2-yl)-4-iodobenzamide (logP = 4.7) shares high lipophilicity with the target compound, which may influence blood-brain barrier penetration and tissue distribution .
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